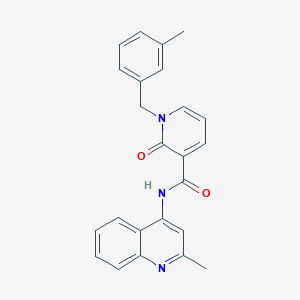![molecular formula C28H29N5O2 B11245942 N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide](/img/structure/B11245942.png)
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide is a complex organic compound with a long name. Let’s break it down:
- The core structure consists of a butanamide group (C₄H₉CONH) attached to a phenyl ring (C₆H₅).
- The phenyl ring further bears an amino group (NH₂) and a pyrimidine ring (C₄H₄N₂) with a methyl group (CH₃) at position 6.
- Additionally, there’s a methoxy group (OCH₃) on the phenyl ring.
- This compound may have applications in various fields due to its unique structure.
Preparation Methods
- One synthetic route involves the reduction of a Schiff base formed between 4-aminobenzaldehyde and 6-methyl-2-formylpyrimidine using a reducing agent (e.g., sodium borohydride).
- Industrial production methods may vary, but similar reductive processes are likely employed.
Chemical Reactions Analysis
- Other reactions may occur during purification or derivatization steps.
Reduction: The key reaction is the reduction of the Schiff base. Sodium borohydride (NaBH₄) is commonly used for this purpose.
Major Products: The reduction yields N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide as the major product.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Its unique structure could interact with biological targets.
Chemistry: Explore its reactivity, stability, and potential as a building block for other compounds.
Industry: Consider applications in materials science, such as polymers or dyes.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific receptors or enzymes due to its aromatic rings and functional groups.
- Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
- Similar compounds include:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
- Highlight the uniqueness of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide compared to these analogs.
Remember that this compound’s potential lies in its diverse applications across various scientific domains
Properties
Molecular Formula |
C28H29N5O2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenylbutanamide |
InChI |
InChI=1S/C28H29N5O2/c1-4-25(20-8-6-5-7-9-20)27(34)31-22-10-12-23(13-11-22)32-28-29-19(2)18-26(33-28)30-21-14-16-24(35-3)17-15-21/h5-18,25H,4H2,1-3H3,(H,31,34)(H2,29,30,32,33) |
InChI Key |
MRIPZBKAQWQAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11245863.png)
![N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245871.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline](/img/structure/B11245884.png)
![1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11245886.png)
![N-(3,4-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245889.png)

![1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole](/img/structure/B11245898.png)
![N-(3-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11245917.png)
![2-chloro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B11245920.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245927.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11245930.png)
![1,1'-[6-(3-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11245936.png)
![1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one](/img/structure/B11245940.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11245948.png)
